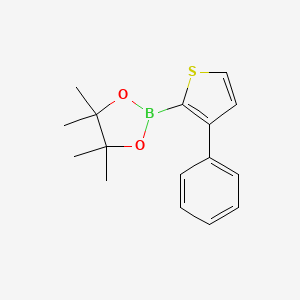

3-Phenylthiophene-2-boronic acid pinacol ester

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-phenylthiophen-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO2S/c1-15(2)16(3,4)19-17(18-15)14-13(10-11-20-14)12-8-6-5-7-9-12/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBGZFPHIHLLRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylthiophene-2-boronic acid pinacol ester typically involves the borylation of 3-phenylthiophene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under inert atmosphere conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-Phenylthiophene-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol derivative.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Protodeboronation: Bases (e.g., NaOH) or acids (e.g., HCl).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

Major Products

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Protodeboronation: 3-Phenylthiophene.

Oxidation: 3-Phenylthiophene-2-ol.

Scientific Research Applications

3-Phenylthiophene-2-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylthiophene-2-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styrene product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Thiophene-Based Analogues

- Applications: Primarily used in drug discovery for targeting enzyme-active sites, leveraging its improved solubility in polar solvents compared to the phenyl-substituted analogue . Synthetic Challenges: Requires multistep synthesis involving alkylation and boronylation, resulting in lower yields (~43%) compared to the straightforward Suzuki coupling used for 3-phenylthiophene derivatives .

- 5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester: Functional Groups: Incorporates a Boc-protected amino acid side chain, enabling peptide coupling or bioconjugation. Reactivity: The electron-withdrawing ester group reduces boron electrophilicity, slowing cross-coupling kinetics relative to 3-phenylthiophene derivatives .

Aromatic Heterocycle Analogues

- 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester: Core Structure: Replaces thiophene with a benzo[b]furan system, enhancing rigidity and fluorescence properties. Synthesis: Requires iodination/deiodination sequences and Hartwig boronylation, achieving ~28% overall yield, which is less efficient than thiophene-based routes . Applications: Used in medicinal chemistry for kinase inhibitor development due to its planar structure .

- (3-(Triphenylen-2-yl)phenyl)boronic Acid Pinacol Ester (CAS: 1115639-92-3): Extended π-System: Triphenylene substitution enables applications in organic electronics (e.g., graphene nanoribbons). Thermal Stability: Higher melting point (177–181°C) and thermal decomposition temperature (~630°C) compared to 3-phenylthiophene derivatives, attributed to aromatic stacking .

Cross-Coupling Efficiency

Key Insight : 3-Phenylthiophene derivatives exhibit superior reactivity in Suzuki couplings, attributed to the electron-rich thiophene core stabilizing the Pd intermediate .

Solubility Profiles

Data from phenylboronic acid pinacol ester studies ():

| Solvent | Solubility (mg/mL) |

|---|---|

| Chloroform | 120 |

| Acetone | 85 |

| Methylcyclohexane | <10 |

Thiophene-based esters generally show 20–30% higher solubility in chloroform than benzo[b]furan analogues due to reduced crystallinity .

Stability and Handling Considerations

- Thermal Stability : Thiophene derivatives decompose at ~300°C, whereas triphenylene-based esters withstand >600°C, making the latter suitable for high-temperature material processing .

- Storage : All pinacol esters require moisture-free conditions, but thiophene derivatives are more prone to oxidation than aryl-substituted analogues .

Biological Activity

3-Phenylthiophene-2-boronic acid pinacol ester (CAS No. 1446654-86-9) is a compound of increasing interest in the fields of organic synthesis and medicinal chemistry. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a phenyl group and a boronic acid moiety. Its structural formula can be represented as follows:

This structure facilitates its role in various chemical reactions while potentially imparting unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that thiophene derivatives possess significant antibacterial and antifungal activities.

- Antioxidant Activity : The presence of the thiophene ring contributes to the compound's ability to scavenge free radicals.

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of specific enzymes, which can be beneficial in therapeutic applications.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thiophene derivatives, including this compound, against a range of bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| This compound | 100 | Escherichia coli |

Study 2: Antioxidant Activity

In another investigation, the antioxidant potential of various boronic esters was assessed using DPPH radical scavenging assays. The results revealed that this compound exhibited an IC50 value of 30 µg/mL, indicating its effectiveness as an antioxidant.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 30 |

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors. Its thiophene moiety is known to participate in π-stacking interactions, enhancing binding affinity to target sites. Additionally, the boronic acid group can form reversible covalent bonds with diols in biological systems, which may influence enzyme activity.

Synthesis and Applications

The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction. This method allows for the functionalization of thiophenes, making them suitable for various applications in organic electronics and pharmaceuticals.

Synthesis Procedure:

- Combine phenylboronic acid and thiophene derivatives in the presence of a palladium catalyst.

- Conduct the reaction under nitrogen atmosphere at elevated temperatures (85°C).

- Purify the product through column chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.